molecular formula C8H5N3 B1297773 1H-indazole-3-carbonitrile CAS No. 50264-88-5

1H-indazole-3-carbonitrile

Cat. No. B1297773
CAS RN: 50264-88-5
M. Wt: 143.15 g/mol
InChI Key: REHRQXVEAXFIML-UHFFFAOYSA-N
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Description

1H-Indazole-3-carbonitrile (1H-I3CN) is a heterocyclic compound, which is composed of an indazole ring and a carbonitrile group. It has been widely studied in recent years due to its interesting properties and potential applications in various scientific fields.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

  • Antimicrobial Activity : Novel pyrimidine fused indazole derivatives synthesized from 1H-indazole-3-carbonitrile showed significant activity against Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi (Yakaiah et al., 2008).
  • Inhibitory Effects on Nitric Oxide Synthases : Certain this compound derivatives have been found to inhibit nitric oxide synthases, with potential implications in the treatment of diseases involving nitric oxide dysregulation (Cottyn et al., 2008).
  • Cancer Research : Indazole derivatives, including those based on this compound, have been investigated for their potential as antitumor agents, demonstrating significant inhibition on the proliferation of various cancer cell lines (Lu et al., 2020).

Mechanism of Action

Target of Action

1H-Indazole-3-carbonitrile, a derivative of indazole, has been found to have a high affinity for multiple receptors . The primary targets of this compound are kinases, specifically tyrosine kinases . Kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the kinase activity, leading to changes in the cellular processes controlled by these kinases .

Biochemical Pathways

The inhibition of kinases by this compound affects various biochemical pathways. For instance, the inhibition of tyrosine kinases can disrupt signal transduction pathways, leading to the suppression of cell growth and proliferation . Additionally, the compound may also affect pathways related to inflammation, viral infections, and other diseases .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on kinases. By inhibiting these enzymes, the compound can suppress cell growth and proliferation, potentially making it effective against diseases characterized by abnormal cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or salts, can also influence the compound’s action .

Safety and Hazards

1H-indazole-3-carbonitrile is harmful by inhalation, in contact with skin, and if swallowed . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Future Directions

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1 H -indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . This suggests that 1H-indazole-3-carbonitrile could also have potential applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

1H-indazole-3-carbonitrile plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with kinase enzymes, where this compound acts as an inhibitor . This inhibition is significant in the regulation of cell signaling pathways, particularly those involved in cancer progression. Additionally, this compound has been shown to interact with phosphoinositide 3-kinase, which is involved in various cellular processes such as growth, proliferation, and survival . The nature of these interactions typically involves the binding of this compound to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways . This disruption leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, thereby promoting cell death. Furthermore, this compound influences cell signaling pathways such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, which are critical for cell growth and survival . The compound also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as kinase enzymes, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to a cascade of downstream effects. For instance, the inhibition of phosphoinositide 3-kinase by this compound results in the suppression of the Akt signaling pathway, which is essential for cell survival and proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby altering the transcription of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness, as degradation can lead to a loss of activity . Studies have shown that this compound remains stable under controlled conditions, but prolonged exposure to light and heat can result in degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall therapeutic effects of this compound. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism . This can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be transported to various cellular compartments, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cell membranes . Binding proteins can also play a role in the localization and accumulation of this compound within specific tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, enhancing its effectiveness . For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can modulate gene expression and other nuclear processes.

properties

IUPAC Name

1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHRQXVEAXFIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331340
Record name 1H-indazole-3-carbonitrile
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Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50264-88-5
Record name 1H-Indazole-3-carbonitrile
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Record name 1H-indazole-3-carbonitrile
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Record name 1H-indazole-3-carbonitrile
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Synthesis routes and methods

Procedure details

A solution of o-aminobenzyl cyanide (0.5 g) in aqueous hydrochloric acid 1N (9.6 mL), was treated with a solution of aqueous sodium nitrite 1N (3.85 mL). After stirring at room temperature for 15 minutes, the reaction mixture was filtered. The solid was recrystallised from ethanol to give the title compound (0.4 g) as a yellow solid, m.p. 138-140° C. 1H NMR [(CD3)2SO]: δ 7.89 (d, 1H, J=7.7 Hz); 7.76 (d, 1H, J=7.9 Hz); 7.48 (t, 1H); 7.41 (t, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3.85 mL
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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